4,5-Diphenylimidazoline-2-thione
Description
4,5-Diphenylimidazoline-2-thione (CAS: 96-45-7) is a sulfur-containing heterocyclic compound characterized by a five-membered imidazoline ring substituted with phenyl groups at positions 4 and 5 and a thione group at position 2. It is synthesized via microwave-assisted organic synthesis (MAOS) using benzoin and ammonium thiocyanate, yielding colorless crystals with a melting point of 308°C . Key spectral data include IR absorption bands at 3456 cm⁻¹ (NH stretch), 1595 cm⁻¹ (C=C aromatic), and 1203 cm⁻¹ (C=S stretch), as well as a distinctive ¹H NMR signal at δ 12.52 ppm for the NH protons . Its structure and derivatives are often studied for their bioactivity and synthetic versatility.
Properties
Molecular Formula |
C15H14N2S |
|---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
4,5-diphenylimidazolidine-2-thione |
InChI |
InChI=1S/C15H14N2S/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18) |
InChI Key |
HJYSGEJLUSZCTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NC(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4,5-diphenylimidazoline-2-thione typically involves the reaction of thiourea with appropriate carbonyl compounds. For instance, one method involves the refluxing of benzoin and thiourea in a solvent such as hexanol, yielding a product with moderate efficiency . Advanced methods using microwave irradiation have also been reported to enhance yields and reduce reaction times, demonstrating the compound's versatility in synthetic chemistry .
Antimicrobial Properties
Research indicates that derivatives of imidazole-2-thione, including this compound, exhibit notable antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of certain Gram-positive bacteria, such as Staphylococcus aureus, while showing limited effects against Gram-negative strains . The mechanism behind this activity is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives containing the imidazoline-2-thione moiety possess significant cytotoxic effects against various cancer cell lines. For example, novel derivatives synthesized from imidazoline-2-thione have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis . The National Cancer Institute has conducted screenings revealing that certain derivatives exhibit substantial growth inhibition in human tumor cells .
Antithyroid Activity
Imidazole-2-thiones are structurally related to known antithyroid drugs such as Methimazole and Carbimazole. These compounds function by inhibiting thyroid hormone synthesis, making them potential candidates for treating hyperthyroidism . The thione group plays a critical role in their pharmacological activity.
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold for drug design. Its ability to form various derivatives allows for the exploration of new pharmacological profiles. Researchers are actively investigating its potential as a lead compound for developing drugs targeting cancer and infectious diseases.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of synthesized thiourea-furazan compounds derived from imidazole-2-thione. The results indicated that these compounds exhibited significant antibacterial activity against specific strains of bacteria, with zones of inhibition ranging from 12 to 13 mm against Staphylococcus aureus at certain concentrations . This underscores the potential application of such compounds in developing new antibacterial agents.
Case Study: Anticancer Screening
In another investigation, a series of novel derivatives were synthesized based on the imidazole-2-thione framework and screened for anticancer activity against multiple human cancer cell lines. The findings revealed that some derivatives had IC50 values indicating potent cytotoxicity, suggesting their viability as candidates for further development into therapeutic agents .
Tables
| Application Area | Activity Type | Notable Findings |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | Effective against Staphylococcus aureus |
| Anticancer | Cytotoxicity | Significant inhibition in human tumor cells |
| Antithyroid | Thyroid hormone synthesis | Related to known treatments for hyperthyroidism |
Comparison with Similar Compounds
Substituent Variations in Imidazoline/Imidazole-2-thione Derivatives
The following table summarizes key structural and functional differences between 4,5-diphenylimidazoline-2-thione and its analogs:
Key Observations :
- Hydroxyl groups in the dihydroxy analog (trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione) introduce hydrogen-bonding capacity, correlating with reported herbicidal and anti-HIV activity .
- Synthetic Methods : this compound is synthesized efficiently via MAOS (3 minutes), contrasting with conventional methods requiring longer reaction times .
Thermal and Spectral Properties
- Melting Points : this compound (308°C) has a higher melting point than ETU (198–200°C), attributable to stronger intermolecular interactions from aromatic substituents .
- Spectral Signatures : The thione C=S stretch in this compound (1203 cm⁻¹) is redshifted compared to ETU (1250–1300 cm⁻¹), reflecting electronic differences due to substituents .
Preparation Methods
Reaction Conditions and Mechanism
In a typical procedure, benzoin (2.12 g, 10 mmol) and thiourea (0.76 g, 10 mmol) are refluxed in hexanol with concentrated hydrochloric acid (HCl) for 4 hours. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the carbonyl carbon of benzoin, followed by cyclization and dehydration to form the imidazoline-2-thione core (Scheme 1). The acidic environment facilitates protonation of the carbonyl oxygen, enhancing electrophilicity and promoting cyclization.
Yield and Limitations
This method yields approximately 50% of the target compound. However, drawbacks include prolonged reaction times, the need for corrosive HCl, and challenges in product purification due to side reactions. The use of hexanol as a high-boiling solvent also complicates solvent recovery.
Microwave-Assisted Solid-Phase Synthesis
To address the inefficiencies of conventional methods, microwave-assisted synthesis using solid supports has emerged as a greener and faster alternative.
Procedure and Advantages
Benzoin and thiourea are adsorbed onto acidic alumina or montmorillonite K-10 clay (1:1.5 molar ratio) and irradiated under microwave conditions (300 W, 100°C) for 8–10 minutes. The solid support acts as both a catalyst and energy transfer medium, eliminating the need for liquid acid catalysts. This method achieves a higher yield of 72% while reducing reaction time from hours to minutes.
Mechanistic Insights
The microwave irradiation generates rapid dielectric heating, accelerating the condensation and cyclization steps. The solid support’s large surface area enhances reactant interaction, and its acidic sites catalyze the dehydration step. This approach minimizes side products and simplifies purification.
Cyclization of N,N'-Diphenylthiourea with Dichloroglyoxime
A novel route involves the cyclization of N,N'-diphenylthiourea with dichloroglyoxime under controlled conditions, yielding this compound alongside a furazan-fused byproduct.
Synthetic Protocol
N,N'-Diphenylthiourea (1.14 g, 5 mmol) is dissolved in dichloromethane at −10°C, and a pre-cooled solution of dichloroglyoxime (1.18 g, 7.5 mmol) in dichloromethane is added dropwise. The mixture is stirred at −10°C for 10 hours, followed by 3 hours at room temperature. The crude product is refluxed in ethanol for 5 hours to isolate the amphi isomer of 4,5-bis(hydroxyimino)-N,N'-diphenylimidazoline-2-thione, which undergoes further cyclization.
Yield and Challenges
This method yields 48% of the target compound. Challenges include stringent temperature control (−10°C to room temperature) and the formation of byproducts requiring additional purification steps. The use of dichloromethane and ethanol also raises environmental concerns.
Comparative Analysis of Preparation Methods
The following table summarizes key metrics for the three synthesis routes:
Key findings:
-
Microwave synthesis offers the highest yield and shortest reaction time, making it ideal for scalable production.
-
Dichloroglyoxime route introduces functional groups amenable to further derivatization but requires complex temperature management.
-
Conventional method , while lower-yielding, remains valuable for laboratory-scale synthesis due to its simplicity.
Critical Parameters Influencing Reaction Outcomes
Temperature Control
In the dichloroglyoxime method, maintaining −10°C during initial mixing prevents premature decomposition of reactants. Conversely, microwave synthesis relies on rapid heating to 100°C to accelerate kinetics.
Catalytic Systems
Solid supports in microwave synthesis replace liquid acids, reducing corrosion hazards and waste. Acidic alumina’s Lewis acid sites facilitate proton transfer during cyclization.
Solvent Effects
Polar solvents like ethanol stabilize intermediates through hydrogen bonding, but greener alternatives (e.g., water under micellar conditions) remain underexplored.
Q & A
Basic Research Questions
Q. What are the key considerations when selecting between microwave-assisted (MAOS) and conventional thermal methods for synthesizing 4,5-Diphenylimidazoline-2-thione?
- Methodological Answer : MAOS offers reduced reaction times (e.g., 3 minutes vs. hours for conventional methods) and higher yields due to efficient microwave heating. For example, irradiating benzoin and ammonium thiocyanate in ethanol under MW conditions yields colorless crystals with a melting point of 308°C . Conventional methods may require longer reflux times and additional purification steps. Researchers should prioritize MAOS for rapid synthesis but validate purity via IR (e.g., C=S stretch at 1203 cm⁻¹) and NMR (e.g., phenyl protons at δ 7.26–7.32) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : IR spectroscopy confirms functional groups (e.g., NH stretch at 3456 cm⁻¹, C=S at 1203 cm⁻¹), while H NMR in DMSO- identifies aromatic protons (δ 7.26–7.32) and NH signals (δ 12.52) . Deuterium oxide exchange can validate NH presence. Recrystallization in ethanol ensures purity before analysis .
Q. How can researchers optimize recrystallization conditions to improve product purity?
- Methodological Answer : Solvent selection (e.g., ethanol or DMF-acetic acid mixtures) is critical. For this compound, ethanol recrystallization yields high-purity crystals (mp 308°C), while mixed solvents (DMF-ethanol) may resolve impurities in derivatives .
Advanced Research Questions
Q. How can NMR spectroscopy identify and quantify byproducts like 1,3-dihydro-2H-imidazole-2-thione during synthesis?
- Methodological Answer : H and C NMR can distinguish byproducts via characteristic shifts. For example, dihydroxyimidazolidine-2-thione byproducts show CH-OH protons at δ 5.76 and CH groups at δ 5.33 . Quantification requires integration of unique signals (e.g., NH vs. CH) and comparison to authentic standards .
Q. What methodological steps are critical for synthesizing O-alkyl derivatives (e.g., methoxy, ethoxy) of this compound?
- Methodological Answer : React trans-4,5-dihydroxyimidazolidine-2-thione with alcohols (methanol, ethanol) under acidic conditions (pH 2–4) at 50°C. For ethoxy derivatives, C NMR confirms C=S at δ 183.77 and CH at δ 15.45 . Adjusting alcohol chain length (propanol, butanol) alters solubility and crystallization behavior .
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Methodological Answer : Variations may arise from impurities or solvent residues. Reproduce synthesis under controlled conditions (e.g., MAOS vs. thermal) and validate via TLC/HPLC. For example, recrystallization solvent (ethanol vs. DMF) impacts mp consistency . Cross-validate spectral data with computational models (e.g., DFT for NMR chemical shifts) .
Q. What kinetic insights can HPLC provide for the reaction pathway of this compound synthesis?
- Methodological Answer : HPLC monitors intermediate formation (e.g., thiourea-glyoxal adducts) and quantifies byproducts. For dihydroxyimidazolidine-2-thione, reaction with glyoxal shows pseudo-first-order kinetics, with activation parameters calculated via Arrhenius plots .
Data Contradiction & Analysis
Q. How do pH adjustments influence product distribution during derivative synthesis?
- Methodological Answer : At pH 7.5 (adjusted with NaCO), cis/trans diastereomers form in equimolar ratios, while acidic conditions (pH 2) favor trans-4,5-dimethoxy derivatives . Use H NMR coupling constants (e.g., J = 8–12 Hz for trans isomers) to confirm stereochemistry .
Q. What strategies resolve contradictions in reaction yields between MAOS and conventional methods?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
